Cas no 2940955-13-3 ([3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid))

[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) is a bifunctional compound featuring an azetidine core with a dimethylamino substituent and a hydroxymethyl group at the 3-position, paired with trifluoroacetic acid counterions. This structure offers versatility in synthetic applications, particularly in medicinal chemistry, where the azetidine scaffold is valued for its conformational rigidity and bioisosteric potential. The dimethylamino group enhances solubility and reactivity, while the hydroxymethyl moiety provides a handle for further derivatization. The trifluoroacetate salt form improves stability and handling. Its balanced polarity and functional group compatibility make it suitable for intermediate use in peptide mimetics, small-molecule drug development, and catalyst design.
[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) structure
2940955-13-3 structure
Product Name:[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)
CAS No:2940955-13-3
MF:C10H16F6N2O5
MW:358.234864234924
CID:6796871
PubChem ID:170907560
Update Time:2025-05-26

[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) Chemical and Physical Properties

Names and Identifiers

    • 2940955-13-3
    • G15179
    • [3-(DIMETHYLAMINO)AZETIDIN-3-YL]METHANOL BIS(2,2,2-TRIFLUOROACETIC ACID)
    • [3-(dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)
    • [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)
    • Inchi: 1S/C6H14N2O.2C2HF3O2/c1-8(2)6(5-9)3-7-4-6;2*3-2(4,5)1(6)7/h7,9H,3-5H2,1-2H3;2*(H,6,7)
    • InChI Key: HRZIYMMEIWSXAU-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(F)F.FC(C(=O)O)(F)F.OCC1(CNC1)N(C)C

Computed Properties

  • Exact Mass: 358.09634059g/mol
  • Monoisotopic Mass: 358.09634059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 110Ų

[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) Pricemore >>

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[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) Suppliers

Amadis Chemical Company Limited
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(CAS:2940955-13-3)
Order Number:A1239162
Stock Status:in Stock
Quantity:500.0mg/1.0g/5.0g/10.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:43
Price ($):203/289/868/1447
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Additional information on [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)

Introduction to [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid] (CAS No. 2940955-13-3)

[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid], with the CAS number 2940955-13-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development and molecular research. The presence of both a dimethylamino group and a methanol side chain, combined with the bis(2,2,2-trifluoroacetic acid) moiety, makes it a versatile molecule for various chemical modifications and biological interactions.

The compound's structure is characterized by an azetidine ring, which is a six-membered heterocyclic ring containing one nitrogen atom. This ring system is known for its stability and flexibility, making it a common motif in pharmaceutical intermediates. The [3-(Dimethylamino)azetidin-3-yl] part of the molecule introduces a basic nitrogen atom that can participate in hydrogen bonding and coordinate with metal ions, enhancing its utility in catalytic processes and as a ligand in coordination chemistry.

Bis(2,2,2-trifluoroacetic acid) is another critical component of this compound. The trifluoroacetic acid moiety is known for its strong acidity and stability under various conditions. This feature makes it an excellent candidate for applications where acidic environments are required or where the stability of fluorinated compounds is beneficial. The presence of two trifluoroacetic acid groups increases the overall acidity of the molecule, which can be advantageous in scenarios where pH control is crucial.

Recent research has highlighted the potential of [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid] in the development of novel pharmaceuticals. Its unique structural features have been explored in the design of enzyme inhibitors and receptor ligands. For instance, studies have shown that modifications to the azetidine ring can influence binding affinity and selectivity in target proteins. This has led to the investigation of this compound as a lead structure for drugs targeting neurological disorders and inflammatory conditions.

The bis(2,2,2-trifluoroacetic acid) component has also been studied for its ability to enhance the solubility and bioavailability of drug molecules. Fluorinated compounds are often more lipophilic, which can improve membrane permeability and cellular uptake. This property has been leveraged in the development of prodrugs and targeted delivery systems. Additionally, the strong acidity provided by the trifluoroacetic acid groups can be used to design pH-sensitive drug delivery systems that release their payload in specific environments within the body.

In vitro studies have demonstrated that [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid] exhibits promising interactions with various biological targets. Its ability to form stable complexes with metal ions has been explored in catalytic applications, such as asymmetric synthesis and polymerization reactions. The compound's dual functionality as both a nucleophile and an acidifier makes it a valuable tool in synthetic chemistry.

The pharmaceutical industry has shown particular interest in this compound due to its potential as an intermediate in drug synthesis. Its structural motifs are frequently found in active pharmaceutical ingredients (APIs), and its reactivity allows for easy functionalization at multiple sites. This flexibility enables chemists to tailor the molecule for specific biological activities by introducing additional functional groups or modifying existing ones.

Advances in computational chemistry have also facilitated the study of [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid]. Molecular modeling techniques have been used to predict binding affinities and optimize molecular structures for better performance. These computational approaches have complemented experimental work by providing insights into molecular interactions at an atomic level.

The environmental impact of using fluorinated compounds like bis(2,2,2-trifluoroacetic acid) has been a topic of discussion. While these compounds offer numerous advantages in terms of chemical stability and reactivity, their persistence in the environment raises concerns about long-term ecological effects. However, ongoing research aims to develop greener alternatives that maintain the beneficial properties of fluorinated molecules while reducing environmental impact.

In conclusion, [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid], with CAS number 2940955-13-3, is a multifunctional compound with significant potential in pharmaceutical chemistry and biochemistry. Its unique structural features make it a valuable tool for drug development, catalysis, and molecular research. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and therapeutic innovations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2940955-13-3)
A1239162
Purity:99%/99%/99%/99%
Quantity:500.0mg/1.0g/5.0g/10.0g
Price ($):203/289/868/1447
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